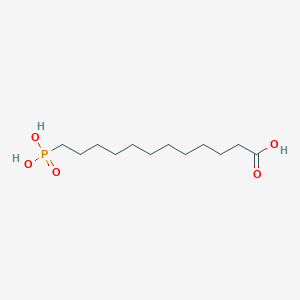
12-phosphonododecanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-phosphonododecanoic acid is an organic compound with the molecular formula C12H25O5P. It is a phosphonic acid derivative characterized by a long aliphatic chain with a terminal phosphonic acid group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 12-phosphonododecanoic acid can be synthesized through several methods. One common approach involves the reaction of dodecanol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction typically proceeds as follows:
- Dodecanol reacts with phosphorus trichloride to form dodecylphosphonic dichloride.
- The dodecylphosphonic dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar principles. The process may include additional purification steps to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 12-phosphonododecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.
Substitution: The phosphonic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonic acids.
Wissenschaftliche Forschungsanwendungen
12-phosphonododecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other phosphonic acid derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals. It is also employed in surface modification and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 12-phosphonododecanoic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it effective in applications such as corrosion inhibition. Additionally, its long aliphatic chain allows it to interact with lipid membranes, which may contribute to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Dodecylphosphonic acid: Similar in structure but lacks the terminal phosphonic acid group.
12-hydroxydodecanoic acid: Contains a hydroxyl group instead of a phosphonic acid group.
12-bromododecanoic acid: Features a bromine atom in place of the phosphonic acid group.
Uniqueness: 12-phosphonododecanoic acid is unique due to its combination of a long aliphatic chain and a terminal phosphonic acid group. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in surface modification and as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
295792-72-2 |
|---|---|
Molekularformel |
C12H25O5P |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
12-phosphonododecanoic acid |
InChI |
InChI=1S/C12H25O5P/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-18(15,16)17/h1-11H2,(H,13,14)(H2,15,16,17) |
InChI-Schlüssel |
BUKGQBGCJBXIKV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(=O)O)CCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


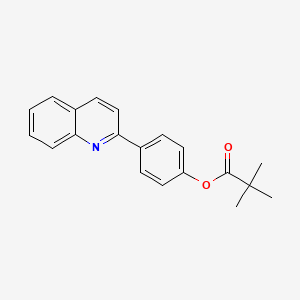
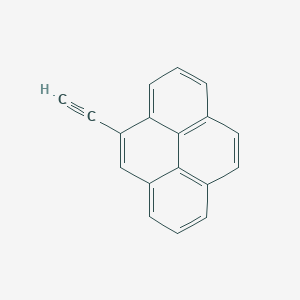
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)


![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
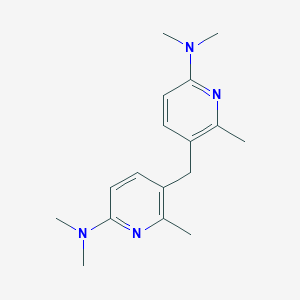
![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)
![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
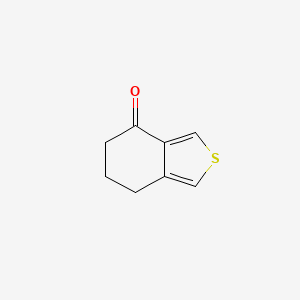
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)

